molecular formula C23H21NO4 B4076055 N-(2-methoxydibenzofuran-3-yl)-2-phenoxybutanamide

N-(2-methoxydibenzofuran-3-yl)-2-phenoxybutanamide

Cat. No.: B4076055
M. Wt: 375.4 g/mol
InChI Key: SMTHJDMPJXKNQC-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzofuran-3-yl)-2-phenoxybutanamide is a synthetic compound that belongs to the class of dibenzofuran derivatives. Dibenzofuran is a heterocyclic organic compound with a wide range of biological applications. The compound’s unique structure, which includes a methoxy group and a phenoxybutanamide moiety, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzofuran-3-yl)-2-phenoxybutanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzofuran-3-yl)-2-phenoxybutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxydibenzofuran-3-yl)-2-phenoxybutanamide is unique due to its specific combination of a methoxy group and a phenoxybutanamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-3-19(27-15-9-5-4-6-10-15)23(25)24-18-14-21-17(13-22(18)26-2)16-11-7-8-12-20(16)28-21/h4-14,19H,3H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTHJDMPJXKNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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